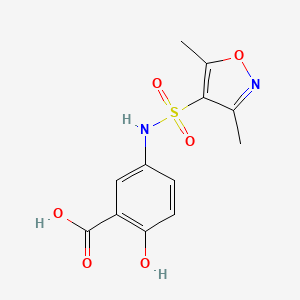

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: is a complex organic compound that features a sulfonamide group attached to an isoxazole ring, which is further connected to a hydroxybenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Sulfonation: The isoxazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.

Coupling with Hydroxybenzoic Acid: The sulfonated isoxazole is then coupled with 2-hydroxybenzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: can be compared with other similar compounds, such as:

- 2-(3,5-Dimethylisoxazole-4-sulfonamido)benzoic acid

- 2-((3,5-Dimethylisoxazole)-4-sulfonamido)benzoic acid

These compounds share similar structural features but differ in the position or nature of substituents, which can affect their chemical reactivity and biological activity. The unique combination of the isoxazole ring, sulfonamide group, and hydroxybenzoic acid moiety in This compound makes it distinct and valuable for specific applications.

Biologische Aktivität

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a sulfonamide group, and a hydroxylated benzoic acid moiety. The molecular formula is C11H12N2O5S, with a molecular weight of approximately 288.29 g/mol.

Target Proteins

The primary target for this compound appears to be BRD4 (Bromodomain-containing protein 4) . It acts as an inhibitor of BRD4, which plays a crucial role in regulating gene expression through its interaction with acetylated lysines on histones and other proteins. The compound mimics acetyl-lysine, thereby displacing acetylated histone-mimicking peptides from bromodomains .

Biochemical Pathways

Inhibition of BRD4 by this compound affects several key biochemical pathways:

- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in various cancer cell lines, including MCF-7 cells.

- Gene Expression Modulation : It modulates the expression of oncogenes such as c-MYC, contributing to its anti-proliferative effects .

- DNA Damage Induction : The compound has been shown to induce DNA damage responses in treated cells.

Anticancer Properties

The compound exhibits significant anti-proliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and MCF-7 cells. In vitro studies indicate that it can inhibit cell migration and colony formation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to elucidate the specific mechanisms and efficacy against various pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a solid compound that can be stored at room temperature. Its transport within biological systems is facilitated by specific solute carriers, allowing it to reach target tissues effectively.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with the compound resulted in:

- IC50 Values : The half-maximal inhibitory concentration was determined to be in the low micromolar range.

- Mechanisms : The study demonstrated that the compound not only inhibited proliferation but also induced apoptosis through activation of caspase pathways.

Case Study 2: In Vivo Studies

In vivo studies on animal models indicated that administration of the compound led to significant tumor regression in xenograft models of breast cancer. These findings support its potential as a therapeutic agent in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O5S |

| Molecular Weight | 288.29 g/mol |

| Primary Target | BRD4 |

| IC50 (MCF-7 Cells) | Low micromolar |

| Storage Conditions | Room temperature |

Eigenschaften

IUPAC Name |

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S/c1-6-11(7(2)20-13-6)21(18,19)14-8-3-4-10(15)9(5-8)12(16)17/h3-5,14-15H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSOAWZGHIQCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.